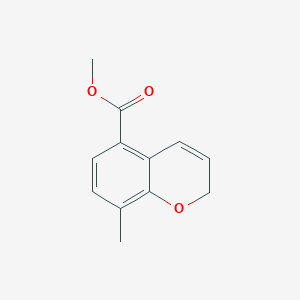

methyl 8-methyl-2H-chromene-5-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

1235439-83-4 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

methyl 8-methyl-2H-chromene-5-carboxylate |

InChI |

InChI=1S/C12H12O3/c1-8-5-6-10(12(13)14-2)9-4-3-7-15-11(8)9/h3-6H,7H2,1-2H3 |

InChI Key |

CQANYVYPWVZLIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(=O)OC)C=CCO2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of Methyl 8 Methyl 2h Chromene 5 Carboxylate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For methyl 8-methyl-2H-chromene-5-carboxylate, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be pivotal in confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. Based on data from analogous compounds like 8-methyl-2H-chromen-2-one and various substituted chromenes, the anticipated chemical shifts can be predicted. rsc.org

The protons on the heterocyclic ring (H2, H3, and H4) would show characteristic signals. The protons at the C2 position, being adjacent to an oxygen atom, would likely appear as a singlet further downfield. The vinyl protons at C3 and C4 would appear as doublets, with their coupling constant indicating their cis-relationship.

The aromatic protons on the benzene (B151609) ring (H6 and H7) would present as an AB quartet or as distinct doublets, influenced by their substitution pattern. The methyl group at C8 would produce a singlet in the aromatic region, typically around 2.46 ppm, as seen in 8-methyl-2H-chromen-2-one. rsc.org The methyl ester group at C5 would also give a sharp singlet, expected to be around 3.9 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -OCH₃ (at C5) | ~3.9 | Singlet | Based on methyl carboxylate groups in similar aromatic systems. |

| -CH₃ (at C8) | ~2.46 | Singlet | Based on the reported value for 8-methyl-2H-chromen-2-one. rsc.org |

| H2 | ~4.8 - 5.0 | Singlet or Multiplet | Methylene protons adjacent to oxygen. |

| H3 | ~5.7 - 6.4 | Doublet | Vinyl proton, coupled with H4. |

| H4 | ~7.2 - 7.7 | Doublet | Vinyl proton, coupled with H3. |

| H6, H7 | ~7.0 - 7.4 | Doublets / Multiplets | Aromatic protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 12 distinct carbon signals are expected. The chemical shifts can be estimated by comparison with analogs such as 8-methyl-2H-chromen-2-one and methyl 2-oxo-2H-chromene-3-carboxylate. rsc.orgnih.gov

The carbonyl carbon of the ester group is expected to have the most downfield shift, typically in the range of 160-170 ppm. The aromatic and vinyl carbons would resonate between 110 and 160 ppm. The carbon of the methyl ester group (-OCH₃) would appear around 52 ppm, and the methyl group at C8 would have a characteristic signal in the aliphatic region, around 15-20 ppm. rsc.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -C=O (Ester) | ~165 - 170 | Carbonyl carbon. |

| C8a | ~152 | Quaternary carbon adjacent to oxygen. |

| C4a | ~120 - 125 | Quaternary carbon in the aromatic ring. |

| C5 | ~125 - 130 | Aromatic carbon bearing the carboxylate group. |

| C8 | ~124 | Aromatic carbon bearing the methyl group. rsc.org |

| C4 | ~123 - 143 | Vinyl carbon. |

| C3 | ~116 - 125 | Vinyl carbon. |

| C6, C7 | ~125 - 133 | Aromatic carbons. |

| C2 | ~65 - 70 | Methylene carbon adjacent to oxygen. |

| -OCH₃ (Ester) | ~52 | Methyl ester carbon. nih.gov |

| -CH₃ (at C8) | ~15.4 | Based on 8-methyl-2H-chromen-2-one. rsc.org |

Two-Dimensional NMR Techniques (e.g., NOESY, HSQC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in the unambiguous assignment of all proton and carbon signals.

An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. For instance, it would definitively link the proton signal of the C8-methyl group to its corresponding carbon signal.

A NOESY experiment would reveal through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure of the molecule. For example, NOE correlations would be expected between the protons of the C8-methyl group and the H7 aromatic proton, confirming their spatial relationship.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. Data from related structures, such as methyl 5′-chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate and methyl 2-oxo-2H-chromene-3-carboxylate, provide a basis for these predictions. mdpi.comnih.gov

A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1710-1750 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkage in the chromene ring would appear in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic and vinyl groups would be seen just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would appear just below 3000 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H stretch (Aromatic/Vinyl) | 3000 - 3100 | Ar-H, =C-H |

| C-H stretch (Aliphatic) | 2850 - 3000 | -CH₃, -CH₂- |

| C=O stretch (Ester) | 1710 - 1750 | -COOCH₃ |

| C=C stretch (Aromatic) | 1450 - 1600 | Aromatic Ring |

| C-O stretch (Ester/Ether) | 1200 - 1300 | -CO-O-, -C-O-C- |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar compounds like this compound. In positive ion mode ESI-MS, the compound would likely be detected as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental formula, providing strong evidence for the compound's identity. For instance, a related compound, 5-fluoro-2-oxo-2H-chromene-3-carboxylic acid, shows a clear [M+H]⁺ ion in FTMS-ESI analysis. rsc.org The fragmentation pattern of the molecular ion in MS/MS experiments could provide further structural confirmation, for example, by showing the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of a newly synthesized compound and ruling out potential isomers or impurities.

| Compound Name | Elemental Formula | Observed m/z [M+H]+ |

|---|---|---|

| N'-Benzylidene-2-oxo-2H-chromene-3-carbohydrazide | C17H12N2O3 | 293.1 |

| N'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide | C18H14N2O4 | 323.2 |

| 2-Oxo-N'-(thiophen-2-ylmethylene)-2H-chromene-3-carbohydrazide | C15H10N2O3S | 337.1 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are hybrid techniques that combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. These methods are invaluable for determining the purity of a sample, identifying components in a mixture, and providing structural information.

In the context of chromene derivatives, LC-MS is frequently employed to monitor the progress of reactions and to confirm the identity of the final products. For example, the molecular structure of methyl 5′-chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate, a complex spiropyran containing a 2H-chromene moiety, was confirmed using LC-MS among other techniques. mdpi.com The LC component separates the target compound from any starting materials, byproducts, or impurities, while the MS component provides the molecular weight of the eluting peaks, thus confirming the presence and purity of the desired product.

UPLC, with its use of smaller stationary phase particles, offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. While specific UPLC data for this compound is not detailed in the provided sources, the general applicability of this technique for the analysis of complex organic molecules suggests it would be a highly effective method for assessing the purity and confirming the identity of this compound and its analogs.

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of molecules, as well as how these molecules are packed in the crystal lattice. For complex heterocyclic systems like chromenes, X-ray crystallography provides unambiguous proof of structure and offers insights into intermolecular interactions that govern the solid-state properties of the material.

The crystal structures of several analogs of this compound have been determined, providing valuable information about the geometry of the chromene ring system. For instance, the crystal structure of methyl 2-oxo-2H-chromene-3-carboxylate revealed an almost planar molecule. researchgate.net In the crystal, molecules are linked via C—H···O hydrogen bonds, forming two-dimensional networks. researchgate.net

Similarly, the structure of ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic crystal system, in the P21/n space group. researchgate.net The structure exhibits an intermolecular hydrogen bond of the type C-H···O. researchgate.net

The crystal structure of methyl 9-diethylamino-2,2-bis(4-methoxyphenyl)-2H-benzo[h]chromene-5-carboxylate was also reported. This compound crystallizes in the triclinic space group P-1. nih.gov The pyran ring of the chromene moiety adopts an envelope conformation. nih.gov

Another relevant example is 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one , which has an almost planar molecule with a small interplanar angle between the benzothiazole (B30560) and chromene ring systems. nih.gov

These examples demonstrate how X-ray crystallography provides a detailed understanding of the molecular and supramolecular structure of chromene derivatives. The data obtained from these analogs can be used to predict the likely solid-state conformation and packing of this compound.

| Compound Name | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| Methyl 2-oxo-2H-chromene-3-carboxylate | Triclinic | P-1 | a = 3.8874(10) Å, b = 9.782(3) Å, c = 13.078(3) Å, α = 111.569(19)°, β = 90.83(2)°, γ = 95.01(2)° |

| Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate | Monoclinic | P21/n | a = 7.5355(6) Å, b = 17.9307(14) Å, c = 9.9423(8) Å, β = 100.974(3)° |

| Methyl 9-diethylamino-2,2-bis(4-methoxyphenyl)-2H-benzo[h]chromene-5-carboxylate | Triclinic | P-1 | a = 9.8923(1) Å, b = 10.9535(1) Å, c = 12.1720(2) Å, α = 93.860(1)°, β = 112.334(1)°, γ = 93.484(1)° |

Lack of Specific Research Data on "this compound" Prevents In-Depth Analysis of Its Biological Activities

A thorough review of available scientific literature reveals a significant gap in the specific research concerning the chemical compound This compound . While the broader class of chromene and coumarin derivatives has been the subject of extensive investigation for various biological activities, data focusing explicitly on this particular molecule is not publicly available. Consequently, a detailed analysis of its mechanistic insights as requested cannot be provided at this time.

The user's request specified an article detailing the following aspects of this compound:

Receptor Antagonism and Agonism , with a focus on Purinergic P2Y6 Receptor Antagonism and its signaling pathways, as well as interaction with Toll-like Receptors.

Enzyme Inhibition Studies , including the inhibition of fungal enzymes (such as Squalene Synthase and Lanosterol-14α Demethylase), Dihydrofolate Reductase, and Acetylcholinesterase and Monoamine Oxidases.

Despite targeted searches for this information, no studies were identified that have specifically evaluated this compound for these biological targets. The existing body of research on chromene derivatives often focuses on other structural analogs. For instance, studies on P2Y6 receptor antagonism have highlighted different substituted chromenes, such as 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives. Similarly, research into acetylcholinesterase and monoamine oxidase inhibition has explored a variety of coumarin-based compounds, but not the specific this compound.

Without dedicated research on this compound, any discussion of its receptor interactions or enzyme inhibition would be purely speculative and would not meet the required standards of scientific accuracy. The creation of data tables and detailed research findings is therefore not possible.

It is important to note that the absence of published data does not necessarily indicate a lack of biological activity. It may be that this specific compound has not yet been synthesized or tested for these purposes, or that the research has not been made publicly available. Further empirical studies are required to determine the biological profile of this compound.

Mechanistic Insights into the Biological Activities of Chromene 5 Carboxylate Derivatives

Enzyme Inhibition Studies

Inhibition of Other Key Enzymes (e.g., α-Glycosidase, Phosphodiesterase IV, Aromatase, EGFR, B-RAF)

Chromene derivatives have been investigated for their potential to inhibit a variety of enzymes implicated in different diseases.

α-Glycosidase: Certain chromene derivatives are effective inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. acs.org Inhibition of this enzyme can help manage postprandial hyperglycemia, making it a key target for type 2 diabetes treatment. nih.gov For instance, a study on 6-sulfonamide-2H-chromene derivatives revealed significant α-glucosidase inhibitory activity. nih.gov The compound 3-cyano-2-imino-2H-chromene-6-sulfonamide, in particular, showed a higher inhibitory potential (IC₅₀ = 0.548 ± 0.02 μg/mL) than the standard drug Acarbose (IC₅₀ = 0.604 ± 0.02 μg/mL). nih.gov

Phosphodiesterase: While specific data on Phosphodiesterase IV (PDE4) inhibition by chromene-5-carboxylates is limited, related structures have been shown to inhibit other phosphodiesterases. For example, a series of 5-hydroxycoumarin derivatives were found to be effective inhibitors of Tyrosyl-DNA-phosphodiesterase 1 (TDP1), an important enzyme in the DNA repair system. mdpi.com

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in treating hormone-dependent breast cancer. nih.govnih.gov Studies on 7-substituted coumarin derivatives have identified potent aromatase inhibitors. One such derivative demonstrated inhibitory activity (IC₅₀ value = 0.114 µM) comparable to the standard drug Exemestane (IC₅₀ value = 0.108 µM). nih.gov

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is associated with several malignant cancers. tandfonline.com Targeting this receptor is a promising anticancer strategy. nih.gov Certain novel coumarin derivatives have been developed as dual inhibitors of VEGFR-2 and EGFR, with IC₅₀ values against EGFR ranging from 32–165 nM. tandfonline.com Another study on 7-substituted coumarins found derivatives that showed potent EGFR inhibition, with some reaching 97.67% of the potency of the standard inhibitor Erlotinib. nih.gov

B-RAF: Currently, there is limited information available in the reviewed literature regarding the inhibition of B-RAF by methyl 8-methyl-2H-chromene-5-carboxylate or its close derivatives.

| Enzyme Target | Derivative Class | Key Findings | IC₅₀ Values |

| α-Glucosidase | 6-sulfonamide-2H-chromene | Higher inhibitory potential than Acarbose. nih.gov | 0.548 ± 0.02 μg/mL nih.gov |

| Aromatase | 7-substituted coumarin | Activity comparable to Exemestane. nih.gov | 0.114 µM nih.gov |

| EGFR | 7-substituted coumarin | Potency up to 97.67% of Erlotinib. nih.gov | 32–165 nM tandfonline.com |

Antiproliferative and Antitumor Mechanisms

The anticancer potential of chromene derivatives is a significant area of research, with studies focusing on their cytotoxicity against various cancer cell lines and the underlying mechanisms of action.

Various functionalized chromene and coumarin derivatives have demonstrated cytotoxic effects against a panel of human cancer cell lines. The specific activity often depends on the substitutions on the chromene core. For example, a series of novel acetoxycoumarin derivatives were evaluated for their in vitro cytotoxic activity against human lung cancer (A549), rat liver cancer (CRL 1548), and normal rat liver (CRL 1439) cells. nih.gov Among the tested compounds, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate showed the highest cytotoxicity in all examined cell lines, with LD₅₀ values of 48.1 μM in A549 cells and 45.1 μM in CRL 1548 cells. nih.gov In another study, functionalized 1,3-selenazoles bearing a 4-oxo-4H-chromen-3-yl moiety were tested against four human cancer cell lines, with some compounds showing significant cytotoxic properties comparable to Doxorubicin. clockss.org

| Cell Line | Cancer Type | Derivative Class | Cytotoxicity (IC₅₀ / LD₅₀) |

| A549 | Human Lung Cancer | Acetoxycoumarin nih.gov | 48.1 μM nih.gov |

| CRL 1548 | Rat Liver Cancer | Acetoxycoumarin nih.gov | 45.1 μM nih.gov |

| HCT-116 | Human Colon Carcinoma | Chromonyl 1,3-selenazole clockss.org | 4.9–>500 μg/mL clockss.org |

| Hep-G2 | Hepatocellular Carcinoma | Chromonyl 1,3-selenazole clockss.org | 4.9–>500 μg/mL clockss.org |

| MCF-7 | Breast Adenocarcinoma | Chromonyl 1,3-selenazole clockss.org | 4.9–>500 μg/mL clockss.org |

One of the key mechanisms through which chromene derivatives exert their antiproliferative effects is by interfering with microtubule dynamics. Several chromene-based hybrids have been identified as potent inhibitors of tubulin polymerization. mdpi.com These agents often bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle. mdpi.com This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death). mdpi.comnih.gov For instance, a hybrid molecule containing a chromene moiety was shown to significantly inhibit tubulin assembly with an IC₅₀ value of 2.06 μM and potently induce cell cycle arrest at the G2/M phase in SGC-7901 cells. mdpi.com

Antimicrobial Activity (Antibacterial, Antifungal, Antiprotozoal)

Chromene-based structures are recognized for their broad-spectrum antimicrobial properties. mdpi.com

Antibacterial and Antifungal Activity: Numerous studies have demonstrated the efficacy of chromene derivatives against various bacterial and fungal strains. A series of novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, which feature a fused chromene system, showed significant activity, with Minimum Inhibitory Concentration (MIC) values in the range of 12.5-25 μg/mL. researchgate.netnih.gov These values were comparable or superior to standard drugs like Ciprofloxacin and Fluconazole. nih.gov Similarly, novel derivatives of 3-(2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)chromen-2-ones were found to be active against E. coli and P. aeruginosa strains. kpi.ua

Antiprotozoal Activity: While the antibacterial and antifungal activities of chromene derivatives are well-documented, specific research on their antiprotozoal effects is less prevalent in the reviewed literature.

Antiviral Activity

The chromene scaffold is present in many compounds with significant antiviral activity. nih.gov Derivatives of coumarin (2-oxo-2H-chromene) have been particularly studied for their ability to inhibit a range of viruses. nih.gov These compounds can interfere with various stages of the viral life cycle. mdpi.com For example, certain coumarin derivatives can block the interaction of HIV-1 integrase with the host protein LEDGF/p75, which is essential for viral replication. nih.gov Other derivatives have been reported as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The antiviral spectrum of coumarins also includes activity against Herpes Simplex Virus (HSV) and Chikungunya virus (CHIKV). nih.gov Furthermore, some thiazolidin-4-one derivatives have been evaluated for their activity against HIV-1, HIV-2, and Hepatitis C virus (HCV). nih.gov

Antioxidant Activity

Many chromene and coumarin derivatives are potent antioxidants. nih.govresearchgate.net Their ability to scavenge free radicals is often attributed to the chemical attributes of the 2H-chromen-2-one core and the nature of substituents on the benzene (B151609) ring. researchgate.net Hydroxyl groups, in particular, enhance antioxidant activity by facilitating hydrogen or electron donation to neutralize reactive oxygen species (ROS). researchgate.net The antioxidant mechanism primarily involves acting as free radical scavengers, which delocalize the radical within the 2H-chromen-2-one nucleus. researchgate.net Some hydroxycoumarins can also prevent the formation of free radicals by chelating metal ions. researchgate.net This antioxidant capacity is believed to contribute to the protective effects of these compounds against chronic diseases associated with oxidative stress. nih.gov

Anti-inflammatory Effects

Chromene-5-carboxylate derivatives, a class of heterocyclic compounds, have demonstrated significant potential as anti-inflammatory agents. Research into these molecules has revealed their ability to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. The structural framework of chromene is considered a "privileged structure" in medicinal chemistry, indicating its capacity to bind to a variety of biological targets. researchgate.net

Derivatives of 4H-chromene, in particular, have been the subject of extensive investigation for their anti-inflammatory properties. Studies have shown that these compounds can effectively inhibit the production of nitric oxide (NO), a key signaling molecule in the inflammatory process. Furthermore, certain synthetic chromene derivatives have exhibited potent inhibitory effects on tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are pivotal pro-inflammatory cytokines. nih.govnih.gov The mechanism of action for some of these derivatives involves the downregulation of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway, a critical pathway in the innate immune response that, when activated, leads to the production of inflammatory mediators. nih.gov

In vitro studies using lipopolysaccharide (LPS)-induced inflammation models in RAW 264.7 macrophage cells have been instrumental in elucidating the anti-inflammatory effects of 4-aryl-4H-chromene derivatives. These studies have demonstrated that specific derivatives can decrease levels of pro-inflammatory mediators such as TNF-α, monocyte chemoattractant protein-1 (MCP-1), and IL-6. nih.gov Interestingly, these compounds were also found to reduce the levels of the anti-inflammatory cytokines IL-10 and IL-13, suggesting a complex immunomodulatory role. nih.gov A significant finding from this research is the indication that the anti-inflammatory effect of these chromenes is associated with macrophage repolarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state. nih.gov

Further research into other chromene derivatives has highlighted their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. researchgate.net The anti-inflammatory activity of these compounds is often linked to their antioxidant properties as well.

The versatility of the chromene scaffold allows for various chemical modifications, leading to the synthesis of a wide array of derivatives with potentially enhanced anti-inflammatory activity. For instance, the introduction of different substituents on the chromene ring can significantly influence their biological activity. Structure-activity relationship (SAR) studies have indicated that substitutions at specific positions of the chromene nucleus can either enhance or decrease the anti-inflammatory potency. nih.gov

Detailed Research Findings

Several studies have provided concrete data on the anti-inflammatory efficacy of specific chromene-5-carboxylate derivatives and related compounds.

One study focused on the synthesis of novel 2-phenyl-4H-chromen-4-one derivatives and evaluated their anti-inflammatory activity. nih.gov Among the synthesized compounds, one particular derivative, referred to as compound 8, was identified as having the most potent effect. This compound was found to downregulate the expression of NO, IL-6, and TNF-α by inhibiting the TLR4/MAPK signaling pathway in LPS-induced inflammatory models. nih.gov

Another research effort synthesized a series of 4H-chromene and chromeno[2,3-b]pyridine derivatives and assessed their anti-inflammatory capabilities. researchgate.netsemanticscholar.org Six of these compounds demonstrated a more potent inhibition of TNF-α-induced nitric oxide production than the natural flavonoid quercetin. researchgate.netsemanticscholar.org Specifically, compound 2d from this series showed a very strong anti-inflammatory effect by suppressing the formation of carrageenan-induced rat paw edema and prostaglandin E2. researchgate.netsemanticscholar.org

In a study investigating 4-aryl-4H-chromenes, several derivatives were tested for their effects on inflammatory mediators in LPS-stimulated RAW 264.7 cells. nih.gov The selected safe compounds were able to reduce NO levels and the production of MCP-1, IL-6, IL-10, and IL-13. nih.gov Furthermore, these derivatives were effective in reducing macrophage apoptosis and the expression of the TLR-4 surface receptor. nih.gov

The following tables summarize the key findings from these studies:

Table 1: In Vitro Anti-inflammatory Activity of Chromene Derivatives

| Compound/Derivative | Model System | Key Findings | Reference |

|---|---|---|---|

| 2-phenyl-4H-chromen-4-one (Compound 8) | LPS-induced inflammation | Downregulated NO, IL-6, and TNF-α expression; Inhibited TLR4/MAPK pathway. | nih.gov |

| 4H-chromene derivatives (1b, 1c, 1h) | TNF-α-induced NO production in human and porcine chondrocytes | More potent inhibition of NO production than quercetin. | researchgate.netsemanticscholar.org |

| Chromeno[2,3-b]pyridine derivatives (2d, 2j, 2l) | TNF-α-induced NO production in human and porcine chondrocytes | More potent inhibition of NO production than quercetin. | researchgate.netsemanticscholar.org |

Table 2: In Vivo Anti-inflammatory Activity of a Chromeno[2,3-b]pyridine Derivative

| Compound | Animal Model | Effect | Reference |

|---|

These findings underscore the potential of chromene-5-carboxylate derivatives and related structures as a promising class of anti-inflammatory agents. The diverse mechanisms through which these compounds exert their effects, including the inhibition of key inflammatory mediators and the modulation of critical signaling pathways, make them attractive candidates for further drug development.

Structure Activity Relationship Sar Studies of Methyl 8 Methyl 2h Chromene 5 Carboxylate Analogs

Impact of Substituents at Key Chromene Positions (e.g., C-3, C-5, C-6, C-7, C-8)

The substitution pattern on the benzopyran ring of 2H-chromene derivatives plays a pivotal role in determining their biological efficacy. Research on various analogs, particularly a series of 3-nitro-2-(trifluoromethyl)-2H-chromene P2Y₆ receptor antagonists, has shed light on the influence of substituents at the C-5, C-6, C-7, and C-8 positions. nih.gov

Halogenation is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. In a series of 3-nitro-2-(trifluoromethyl)-2H-chromene analogs, the introduction of halogens at various positions on the benzene (B151609) ring had a significant and position-dependent impact on their antagonist activity at the human P2Y₆ receptor. nih.gov

Generally, halogen substitution at the C-6 position was well-tolerated and, in some cases, enhanced potency. For instance, 6-fluoro and 6-chloro analogs displayed improved activity compared to other halogens at the same position. nih.gov Conversely, placing the same halogen substituents at the C-5, C-7, or C-8 positions typically led to a reduction in biological affinity. nih.gov This suggests that the steric and electronic properties of substituents at the C-6 position are more favorable for receptor interaction than at other locations on the benzene ring for this particular scaffold and biological target. The 6,8-difluoro analog was also synthesized and showed moderate activity. nih.gov

The following table summarizes the inhibitory concentrations (IC₅₀) of various halogenated 3-nitro-2-(trifluoromethyl)-2H-chromene analogs against the human P2Y₆ receptor, illustrating the effect of halogen type and position. nih.gov

| Compound | Substituent | IC₅₀ (μM) at hP2Y₆R |

|---|---|---|

| Reference | 6-H | 3.58 |

| Analog 1 | 6-F | 1.53 |

| Analog 2 | 6-Cl | 1.97 |

| Analog 3 | 6-Br | 2.59 |

| Analog 4 | 6-I | 3.82 |

| Analog 5 | 7-F | > 20 |

| Analog 6 | 8-F | 8.64 |

| Analog 7 | 8-I | 4.94 |

| Analog 8 | 5-F | > 20 |

| Analog 9 | 6,8-di-F | 2.99 |

The introduction of alkynyl groups has been explored as another modification strategy. In the same series of 3-nitro-2-(trifluoromethyl)-2H-chromene antagonists, extending the molecule with a triethylsilylethynyl group at either the C-5 or C-8 position was found to maintain, and in one case significantly improve, affinity for the P2Y₆ receptor. The 8-triethylsilylethynyl analog, in particular, showed an IC₅₀ of 0.46 μM, representing one of the most potent compounds in the series. nih.gov This indicates that the C-8 position can accommodate bulky, lipophilic groups, which may access a specific binding pocket in the receptor. nih.gov

Information regarding the introduction of additional carboxylate groups onto the chromene ring of methyl 8-methyl-2H-chromene-5-carboxylate analogs is not extensively detailed in the available literature.

The incorporation of aromatic and heteroaromatic moieties can significantly influence the biological activity of chromene derivatives. In studies of 2,2-dimethyl-2H-chromene based arylsulfonamides, which act as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, the nature of the N-aryl group was a key determinant of activity. nih.gov While this scaffold differs from the target compound, the findings highlight the importance of the electronic and steric nature of aromatic substituents. For example, a 3,4-dimethoxybenzenesulfonyl group was found to confer the strongest inhibition among the arylsulfonyl groups tested. nih.gov

Furthermore, the fusion of heterocyclic rings, such as pyridine, to the chromene core to create structures like chromeno[3,2-c]pyridines, has been a strategy to explore new biological activities, including antimicrobial and cytotoxic effects. nih.govrjptonline.org These complex systems demonstrate that combining different pharmacophores can lead to novel biological profiles.

The biological activity of 2H-chromene analogs is governed by a delicate interplay of steric and electronic effects of their substituents. As observed in the halogenated 3-nitro-2-(trifluoromethyl)-2H-chromene series, the position of a substituent is as crucial as its intrinsic properties. nih.gov

Electronic Effects: The electron-withdrawing or electron-donating nature of a substituent can alter the electron density distribution across the chromene ring system, affecting interactions with biological targets. For instance, the superior activity of fluoro and chloro substituents at the C-6 position compared to bromo and iodo could be related to their higher electronegativity influencing a key binding interaction. nih.gov

Steric Effects: The size and shape of substituents can dictate how a molecule fits into a receptor's binding site. The observation that bulky alkynyl groups are tolerated at the C-8 position but not at others suggests specific spatial constraints within the binding pocket. nih.gov Conversely, placing even a relatively small fluorine atom at the C-5 or C-7 position leads to a dramatic loss of affinity, indicating that these positions are likely involved in close, sterically hindered contacts with the receptor. nih.gov

Effect of Ester Modifications on Biological Activity (e.g., Methyl vs. Carboxylic Acid)

The modification of an ester group, such as the methyl carboxylate at the C-5 position, is a key aspect of SAR studies. Hydrolysis of the ester to the corresponding carboxylic acid can dramatically alter a compound's properties, including its solubility, polarity, and ability to form hydrogen bonds.

In some series of chromene-based compounds, the ester form demonstrates superior activity compared to the carboxylic acid. For instance, in a study of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y₆R antagonists, it was noted that chain-extended terminal carboxylate derivatives were generally less potent than the corresponding methyl ester derivatives. nih.gov This suggests that for this particular target, the methyl ester group may be involved in a favorable hydrophobic interaction or that the negative charge of the carboxylate at physiological pH is detrimental to binding.

Stereochemical Influences on Activity (e.g., Enantioselectivity)

When a chromene derivative contains a chiral center, the different enantiomers can exhibit distinct biological activities. The 2H-chromene scaffold itself is not chiral, but substitutions, particularly at the C-2 position, can introduce stereocenters.

Studies on chiral 2-substituted chromanes (the saturated analog of chromenes) have investigated the relationship between the absolute configuration at C-2 and the conformation of the dihydropyran ring. nih.gov The stereochemistry can dictate how the molecule is oriented within a chiral binding site of a biological target, leading to differences in binding affinity and efficacy between enantiomers. For example, in one study, the enantiomers of a chiral compound produced different cleavage patterns on DNA, demonstrating enantiospecific recognition. nih.gov

The enantiomeric separation of chromene and isochromene derivatives is an important field, often utilizing techniques like chiral high-performance liquid chromatography (HPLC) to isolate and study the individual stereoisomers. nih.govsci-hub.ru The biological evaluation of enantiomerically pure chromenes is crucial, as often one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or contribute to off-target effects. For instance, in the synthesis of a Dihydrofolate Reductase Inhibitor intermediate, an enantioselective ring-closing metathesis was employed to produce the desired chiral (+)-2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester. caribjscitech.com

Design Principles for Lead Compound Optimization

The strategic optimization of a lead compound is a critical phase in the drug discovery process. For analogs of this compound, this process involves systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. The design principles are guided by an understanding of how different structural features influence the biological activity of the molecule.

A crucial aspect of lead optimization is the exploration of the chemical space around the lead compound. This involves the synthesis and evaluation of a library of analogs with targeted modifications. For the this compound scaffold, key areas for modification include the methyl group at the 8-position, the methyl carboxylate group at the 5-position, and various positions on the chromene ring.

Furthermore, the electronic properties of the substituents play a vital role. The introduction of electron-donating or electron-withdrawing groups can modulate the reactivity and binding affinity of the molecule. For example, the ester group at the 5-position can be converted to an amide or a carboxylic acid to explore different hydrogen bonding interactions with the target protein.

Recent studies on related 2H-chromene derivatives have provided valuable insights. For instance, the synthesis and biological evaluation of a series of 2-amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives have shed light on the role of the 8-methyl group in modulating the biological activity of the chromene scaffold. tandfonline.com In this particular series, the presence of the 8-methyl group was found to influence the compounds' effects on bacterial swarming behavior and biofilm formation. tandfonline.com

Molecular modeling and computational studies are also invaluable tools in the lead optimization process. By creating a three-dimensional model of the target protein, researchers can predict how different analogs of this compound will bind and interact with the active site. This in silico approach allows for the rational design of new derivatives with improved binding affinity and selectivity, thereby reducing the number of compounds that need to be synthesized and tested.

The following table summarizes some of the key design principles for the optimization of this compound analogs, based on general principles of medicinal chemistry and findings from related chromene structures.

| Structural Modification | Rationale | Potential Impact |

| Modification of the C8-Methyl Group | To explore the steric and electronic requirements of the binding pocket. | Altered potency and selectivity. |

| Modification of the C5-Ester Group | To investigate different hydrogen bonding interactions and improve metabolic stability. | Enhanced binding affinity and improved pharmacokinetic profile. |

| Substitution on the Benzene Ring | To modulate lipophilicity and electronic properties. | Improved cell permeability and target engagement. |

| Introduction of Fused Rings | To increase structural rigidity and explore additional binding interactions. | Increased potency and potential for novel mechanisms of action. |

It is important to note that the optimization process is iterative. The biological data obtained from each round of synthesis and testing are used to refine the SAR models and guide the design of the next generation of compounds. This cyclical process of design, synthesis, and evaluation is continued until a candidate with the desired profile of potency, selectivity, and drug-like properties is identified.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for methyl 8-methyl-2H-chromene-5-carboxylate, and how can reaction yields be optimized?

- Methodological Answer: The compound can be synthesized via Claisen thermal rearrangement of precursor intermediates in high-boiling solvents like N,N-diethyl aniline at 180–200°C . Key challenges include controlling regioselectivity during chromene ring formation and minimizing side reactions. Optimizing yields involves adjusting reaction time, temperature, and stoichiometric ratios of reagents (e.g., using 1.2 equivalents of 1,2-dibromoethane for etherification steps) . Post-synthetic purification via column chromatography with silica gel and ethyl acetate/hexane gradients is recommended.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming proton environments and carbon frameworks, particularly distinguishing the chromene ring’s olefinic protons (δ 5.5–6.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight. For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for analogous spiro-chromene derivatives .

Q. How do substituents on the chromene ring influence the compound’s reactivity in functionalization reactions?

- Methodological Answer: The methyl group at position 8 and the ester at position 5 sterically hinder electrophilic substitution but facilitate nucleophilic attacks at the chromene’s α,β-unsaturated carbonyl system. For example, nitro groups at position 8 (as in related derivatives) can be selectively reduced to amines using SnCl₂ in refluxing ethanol . Reactivity studies should include solvent polarity tests (e.g., DMF vs. THF) to assess electronic effects.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer: The compound’s α,β-unsaturated ester moiety participates in inverse-electron-demand Diels-Alder reactions due to electron-withdrawing effects from the ester group. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity with dienophiles like tetrazines . Experimental validation via kinetic studies under varying temperatures (25–80°C) and solvent polarities is critical.

Q. How can computational chemistry guide the design of this compound derivatives with enhanced photophysical properties?

- Methodological Answer: Time-Dependent DFT (TD-DFT) simulations using Gaussian09 or ORCA software can predict absorption/emission spectra by analyzing HOMO-LUMO gaps. Modifying substituents (e.g., introducing electron-donating groups at position 5) red-shifts absorption maxima, as observed in analogous chromenes . Solvatochromic studies in solvents of varying polarity (e.g., cyclohexane to DMSO) validate computational predictions.

Q. How should researchers resolve contradictions in reported bioactivity data for chromene derivatives?

- Methodological Answer: Systematic reviews with meta-analysis frameworks (e.g., PRISMA guidelines) are essential. Confounding variables like assay protocols (e.g., MTT vs. resazurin assays) or cell line variability must be statistically harmonized . For example, subgroup analyses can isolate structure-activity relationships (SAR) specific to the 8-methyl substituent versus other analogs .

Q. What experimental strategies assess the environmental impact of this compound in indoor or aqueous systems?

- Methodological Answer: Adsorption studies on silica or cellulose surfaces (modeling indoor environments) using quartz crystal microbalance (QCM) techniques quantify surface interactions . Aqueous stability tests under UV light (λ = 254–365 nm) and varying pH (2–12) monitor degradation products via LC-MS. Computational models (e.g., EPI Suite) predict biodegradation pathways and ecotoxicity endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.